(R)-Binaphane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

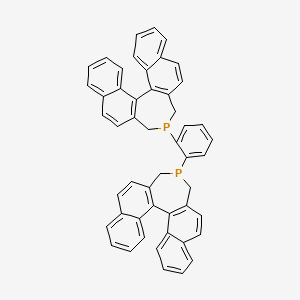

Structure

2D Structure

Properties

IUPAC Name |

13-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenyl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H36P2/c1-5-15-41-33(11-1)21-25-37-29-51(30-38-26-22-34-12-2-6-16-42(34)48(38)47(37)41)45-19-9-10-20-46(45)52-31-39-27-23-35-13-3-7-17-43(35)49(39)50-40(32-52)28-24-36-14-4-8-18-44(36)50/h1-28H,29-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYMOICHLLQQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C5=CC=CC=C5P6CC7=C(C8=CC=CC=C8C=C7)C9=C(C6)C=CC1=CC=CC=C19)C=CC1=CC=CC=C14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432465 | |

| Record name | (R)-Binaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253311-88-5 | |

| Record name | (R)-Binaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Binaphane: A Comprehensive Technical Guide to its Structure and Axial Chirality

For Researchers, Scientists, and Drug Development Professionals

(R)-Binaphane, a privileged chiral phosphine ligand, has emerged as a cornerstone in the field of asymmetric catalysis. Its unique structural framework, characterized by axial chirality, imparts exceptional stereocontrol in a variety of chemical transformations, most notably in asymmetric hydrogenation reactions. This technical guide provides an in-depth exploration of the structure of this compound, the principles of its axial chirality, and detailed experimental protocols for its synthesis and application.

The Structure of this compound

This compound is a chiral bisphosphine ligand built upon a 1,1'-binaphthyl backbone. The defining structural feature of this compound is the hindered rotation around the C1-C1' bond connecting the two naphthalene rings. This restricted rotation, a phenomenon known as atropisomerism, gives rise to a stable, non-superimposable mirror image, resulting in axial chirality.[1] The "R" designation refers to the right-handed helicity of the molecule when viewed down the chiral axis.

The phosphorus atoms are connected to the 2 and 2' positions of the binaphthyl system and are also part of a seven-membered phosphacycle. This entire framework creates a well-defined and rigid chiral environment around a coordinated metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.[2]

Quantitative Structural Data

| Parameter | Value (for (R)-BINAP as an analogue) | Source |

| Dihedral Angle (Naphthyl-Naphthyl) | Approximately 90° | [1] |

| Natural Bite Angle | 93° | [1] |

| P-C (aryl) bond lengths | Typically in the range of 1.82 - 1.85 Å | General crystallographic data |

| C-C (internaphthyl) bond length | Approximately 1.49 Å | General crystallographic data |

Axial Chirality in this compound

Axial chirality is a special case of chirality where a molecule lacks a traditional chiral center (an asymmetric carbon atom) but is still chiral due to the non-planar arrangement of substituents around a chiral axis.[1] In this compound, the C1-C1' bond between the two naphthyl rings is the chiral axis.

The bulky phosphine groups at the 2 and 2' positions, along with the hydrogen atoms at the 8 and 8' positions, create significant steric hindrance, preventing free rotation around the C1-C1' bond. This restricted rotation leads to two stable, non-interconverting atropisomers: this compound and (S)-Binaphane.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically starts from enantiomerically pure (R)-1,1'-bi-2-naphthol ((R)-BINOL). The following is a representative, multi-step procedure analogous to the synthesis of (R)-BINAP, which shares the same core structure.[3][4]

Step 1: Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)

This procedure outlines a method for obtaining enantiomerically pure (R)-BINOL, the crucial starting material.

-

A mixture of racemic BINOL and N-benzylcinchonidinium chloride (0.55 equivalents) is refluxed in a suitable solvent (e.g., acetonitrile) to ensure complete dissolution.[5]

-

During reflux, the complex of (R)-BINOL with the resolving agent crystallizes.[5]

-

After cooling to 0 °C, the solid complex is collected by filtration and washed.[5]

-

The complex can be further purified by slurrying in a different solvent (e.g., methanol) to upgrade the diastereomeric excess to >99%.[5]

-

The pure (R)-BINOL is recovered by treating the complex with aqueous HCl in a biphasic system (e.g., ethyl acetate/water).[5]

-

The organic layer containing the (R)-BINOL is separated, dried, and the solvent is removed under reduced pressure to yield enantiomerically pure (R)-BINOL.[5]

Step 2: Synthesis of (R)-BINAP (as an analogue to this compound synthesis)

This procedure details the conversion of (R)-BINOL to (R)-BINAP. The synthesis of this compound follows a similar logic of converting the hydroxyl groups to a more reactive species for phosphine introduction.

-

Preparation of the Ditriflate of (R)-BINOL :

-

An oven-dried flask is charged with (R)-(+)-1,1'-bi-2-naphthol, dry methylene chloride, and dry pyridine under a nitrogen atmosphere.[4]

-

The mixture is cooled, and triflic anhydride is added.[4]

-

The reaction is stirred at room temperature overnight.[4]

-

Hexane is added, and the mixture is filtered through a pad of silica gel. The filtrate is concentrated to yield the ditriflate as a white solid.[4]

-

-

Nickel-Catalyzed Phosphinylation :

-

An oven-dried flask is charged with a nickel catalyst, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe).[4]

-

Anhydrous dimethylformamide (DMF) and diphenylphosphine are added, and the solution is heated.[4]

-

A solution of the (R)-BINOL ditriflate and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF is added to the catalyst mixture.[4]

-

The reaction is heated until the ditriflate is consumed, with additional portions of diphenylphosphine added periodically.[4]

-

The reaction mixture is cooled, and the product, (R)-BINAP, is crystallized, filtered, washed with methanol, and dried under vacuum.[4]

-

Representative Protocol for this compound-Catalyzed Asymmetric Hydrogenation

The following is a general procedure for the asymmetric hydrogenation of a β-keto ester, a common application of this compound and its analogues. This protocol is based on the use of a Ru-(R)-BINAP catalyst for the hydrogenation of methyl acetoacetate.[2]

-

Catalyst Preparation (in situ) :

-

In a glovebox or under an inert atmosphere, a pressure vessel is charged with the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and this compound.

-

The vessel is sealed, and the appropriate solvent (e.g., methanol) is added.

-

The mixture is stirred at a specified temperature to form the active catalyst.

-

-

Asymmetric Hydrogenation :

-

A solution of the substrate, for example, methyl acetoacetate, in the reaction solvent is prepared.[2]

-

This solution is added to the activated catalyst mixture in the pressure vessel.[2]

-

The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 100 atm).[6]

-

The reaction is stirred at a controlled temperature for a specified duration (e.g., 22 hours).[2]

-

-

Work-up and Analysis :

-

After the reaction is complete, the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The product is extracted with a suitable solvent (e.g., hexane).[2]

-

The conversion is determined by techniques such as ¹H NMR spectroscopy.[2]

-

The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Application in Asymmetric Catalysis: A Logical Workflow

The utility of this compound is best illustrated by its application in asymmetric hydrogenation. The following diagram outlines the logical workflow from ligand synthesis to the analysis of the chiral product.

Conclusion

This compound stands as a powerful and versatile chiral ligand in the toolkit of the modern synthetic chemist. Its well-defined structure, arising from the principle of axial chirality, provides a robust platform for the development of highly enantioselective catalysts. The methodologies for its synthesis, while requiring careful execution, are well-established, and its application in asymmetric hydrogenation continues to be a benchmark for stereoselective transformations. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the structure and function of this compound is essential for the design and implementation of efficient and stereocontrolled synthetic routes.

References

- 1. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-Binaphane from (R)-BINOL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (R)-Binaphane, a privileged chiral phosphine ligand, commencing from the readily available chiral precursor, (R)-BINOL. This document details the synthetic pathway, including key intermediates, and provides established experimental protocols. All quantitative data is presented in a clear tabular format for ease of comparison, and the logical workflow is illustrated with diagrams.

Introduction

This compound is a C2-symmetric, axially chiral bisphosphine ligand that has garnered significant attention in the field of asymmetric catalysis. Its rigid binaphthyl backbone and the specific steric and electronic properties of the phosphine moieties create a well-defined chiral environment around a metal center. This has led to its successful application in a variety of enantioselective transformations, including hydrogenations and cross-coupling reactions, which are of paramount importance in the synthesis of chiral drugs and other fine chemicals.

The synthesis of enantiomerically pure this compound typically begins with enantiomerically pure (R)-1,1'-bi-2-naphthol ((R)-BINOL), a cornerstone of asymmetric synthesis. The synthetic strategy hinges on the conversion of the hydroxyl groups of (R)-BINOL into more reactive functionalities, followed by the introduction of the phosphorus-containing fragments.

Overall Synthetic Pathway

The synthesis of this compound from (R)-BINOL is a multi-step process that can be broadly divided into two key stages:

-

Activation of (R)-BINOL: The hydroxyl groups of (R)-BINOL are first converted into a more reactive leaving group, typically a triflate (trifluoromethanesulfonate). This activation is crucial for the subsequent carbon-phosphorus bond formation.

-

Phosphination and Reduction: The resulting (R)-BINOL bis-triflate undergoes a nickel-catalyzed cross-coupling reaction with a suitable phosphine source. This is often followed by a reduction step to yield the final this compound ligand.

This synthetic route is advantageous as it preserves the axial chirality of the starting (R)-BINOL throughout the reaction sequence.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) observed at each key stage of the synthesis of this compound from (R)-BINOL.

| Step No. | Reaction | Starting Material | Product | Typical Yield (%) | Enantiomeric Excess (%) |

| 1 | Triflation | (R)-BINOL | (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) | 90-95 | >99 |

| 2 | Ni-catalyzed Phosphination | (R)-BINOL bis-triflate | This compound Precursor (Phosphine Oxide) | 70-80 | >99 |

| 3 | Reduction | This compound Precursor (Phosphine Oxide) | This compound | 85-95 | >99 |

Experimental Protocols

Step 1: Synthesis of (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)

This procedure details the activation of the hydroxyl groups of (R)-BINOL.

Materials:

-

(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Pyridine

-

Dichloromethane (CH2Cl2), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of (R)-BINOL (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (2.5 equiv) dropwise.

-

Slowly add trifluoromethanesulfonic anhydride (2.2 equiv) to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel to afford (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) as a white solid.

Step 2: Nickel-Catalyzed Synthesis of the this compound Precursor

This step involves the crucial C-P bond formation. The exact nature of the phosphinating agent may vary, but a common approach involves a phosphine oxide which is subsequently reduced.

Materials:

-

(R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)

-

A suitable phosphine oxide (e.g., diphenylphosphine oxide)

-

Nickel(II) chloride (NiCl2)

-

A suitable phosphine ligand for the catalyst (e.g., 1,2-bis(diphenylphosphino)ethane - dppe)

-

A base (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk flask with NiCl2(dppe) (0.1 equiv) and the phosphine oxide (2.2 equiv).

-

Add anhydrous, degassed DMF to the flask.

-

In a separate flask, dissolve (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) (1.0 equiv) and DABCO (4.0 equiv) in anhydrous, degassed DMF.

-

Heat the catalyst mixture to 80-100 °C.

-

Add the solution of the bis-triflate and base to the hot catalyst mixture.

-

Maintain the reaction at the elevated temperature and monitor its progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution upon cooling or after the addition of a suitable anti-solvent.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., methanol), and dry under vacuum to yield the this compound precursor.

Step 3: Reduction of the this compound Precursor to this compound

The final step is the reduction of the phosphine oxide to the desired phosphine ligand.

Materials:

-

This compound Precursor (Phosphine Oxide)

-

A suitable reducing agent (e.g., trichlorosilane - HSiCl3)

-

A tertiary amine base (e.g., triethylamine - Et3N or N,N-dimethylaniline)

-

Anhydrous solvent (e.g., toluene or xylene)

Procedure:

-

Suspend the this compound precursor (1.0 equiv) in anhydrous toluene under an inert atmosphere.

-

Add the tertiary amine base (e.g., triethylamine, 5-6 equiv).

-

Add trichlorosilane (4-5 equiv) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (around 110 °C) and maintain for several hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or 31P NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 or NaOH.

-

Extract the product into an organic solvent (e.g., ethyl acetate or toluene).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to give the final product as a white, crystalline solid.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Caption: Overall synthetic workflow for this compound from (R)-BINOL.

Caption: Key requirements and outcomes of the this compound synthesis.

The Core Mechanism of (R)-Binaphane in Asymmetric Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Binaphane, a chiral diphosphine ligand, has emerged as a highly effective component in asymmetric catalysis, particularly in the rhodium-catalyzed hydrogenation of prochiral enamides. Its unique structural features, combining the axial chirality of the binaphthyl backbone with the functionality of a phospholane, create a well-defined and rigid chiral environment around the metal center. This steric and electronic influence is pivotal in achieving exceptional levels of enantioselectivity, often exceeding 95% enantiomeric excess (ee), in the synthesis of chiral amines and their derivatives, which are valuable building blocks in pharmaceutical development.

Introduction to this compound and its Significance

This compound, systematically named (R,R)-1,2-bis[(R)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]phosphepino]benzene, is a C2-symmetric biaryl diphosphine ligand.[1] The defining feature of this ligand is its atropisomerism, arising from restricted rotation around the C-C bond connecting the two naphthalene rings. This axial chirality, coupled with the rigid phospholane rings, creates a highly effective chiral pocket that dictates the stereochemical outcome of catalytic reactions.[1]

The development of this compound has been a significant advancement in the field of asymmetric hydrogenation, offering a powerful tool for the enantioselective synthesis of chiral compounds. Its application in the rhodium-catalyzed hydrogenation of β-substituted-α-arylenamides has demonstrated its superiority, achieving some of the highest enantioselectivities reported for this transformation.[1][2]

Mechanism of Asymmetric Hydrogenation with Rh-(R)-Binaphane

The precise mechanism of asymmetric hydrogenation with Rh-(R)-Binaphane complexes is believed to proceed through a catalytic cycle analogous to that established for other chiral diphosphine-rhodium catalysts, such as those based on BINAP. The generally accepted mechanism for the hydrogenation of enamides involves the following key steps:

-

Catalyst Activation: The precatalyst, typically a Rh(I) complex such as [Rh(COD)₂]BF₄, reacts with the this compound ligand to form the active catalyst, [Rh(this compound)(solvent)₂]⁺.

-

Substrate Coordination: The prochiral enamide substrate coordinates to the rhodium center in a bidentate fashion through the olefinic double bond and the amide carbonyl oxygen. This coordination forms a diastereomeric catalyst-substrate complex. The chirality of the Binaphane ligand directs the enamide to bind in a preferred orientation.

-

Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the Rh(I) center, forming a Rh(III) dihydride species.

-

Migratory Insertion: One of the hydride ligands on the rhodium center migrates to the β-carbon of the coordinated enamide, while the α-carbon forms a bond with the rhodium. This step is often the enantioselectivity-determining step, as the chiral environment of the ligand dictates which face of the double bond is hydrogenated.

-

Reductive Elimination: The second hydride ligand transfers to the α-carbon, leading to the reductive elimination of the saturated, chiral product. This step regenerates the Rh(I) catalyst, which can then enter another catalytic cycle.

Quantitative Data

The performance of the Rh-(R,R)-Binaphane catalyst in the asymmetric hydrogenation of various β-substituted-α-arylenamides is summarized in the table below. The data highlights the exceptional enantioselectivity achieved with this catalytic system.[1][2]

| Substrate (E/Z mixture) | Catalyst Precursor | Ligand | H₂ Pressure (psi) | Solvent | Time (h) | ee (%) |

| N-(1-(4-methoxyphenyl)prop-1-en-2-yl)acetamide | [Rh(COD)₂]BF₄ | (R,R)-Binaphane | 40 | CH₂Cl₂ | 12 | 99.6 |

| N-(1-(4-chlorophenyl)prop-1-en-2-yl)acetamide | [Rh(COD)₂]BF₄ | (R,R)-Binaphane | 40 | CH₂Cl₂ | 12 | 98.5 |

| N-(1-phenylprop-1-en-2-yl)acetamide | [Rh(COD)₂]BF₄ | (R,R)-Binaphane | 40 | CH₂Cl₂ | 12 | 99.2 |

| N-(1-(2-naphthyl)prop-1-en-2-yl)acetamide | [Rh(COD)₂]BF₄ | (R,R)-Binaphane | 40 | CH₂Cl₂ | 12 | 95.0 |

Experimental Protocols

Synthesis of (R,R)-Binaphane

The synthesis of (R,R)-Binaphane is a multi-step process that begins with enantiomerically pure (R)-binaphthol. A general outline of the synthesis is as follows:[1][2]

-

Triflation of (R)-BINOL: (R)-1,1'-bi-2-naphthol is reacted with triflic anhydride in the presence of a base (e.g., pyridine) to yield (R)-2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl.

-

Kumada Coupling: The resulting ditriflate is subjected to a Kumada cross-coupling reaction with a Grignard reagent (e.g., methylmagnesium bromide) in the presence of a nickel catalyst to form (R)-2,2'-dimethyl-1,1'-binaphthyl.

-

Bromination: The dimethyl derivative is then brominated, typically using N-bromosuccinimide (NBS), to yield (R)-2,2'-bis(bromomethyl)-1,1'-binaphthyl.

-

Phosphine Synthesis: The dibromide is reacted with a phosphine source, such as 1,2-bis(phosphino)benzene, in the presence of a strong base (e.g., NaH) to afford the final (R,R)-Binaphane ligand. The product is then purified by recrystallization.

General Procedure for Asymmetric Hydrogenation of Enamides

The following is a general protocol for the rhodium-catalyzed asymmetric hydrogenation of enamides using (R,R)-Binaphane.

Catalyst Preparation (in situ):

-

In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Binaphane (1.1 mol%).

-

Anhydrous, degassed solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

Hydrogenation Reaction:

-

The enamide substrate (1 equivalent) is dissolved in the reaction solvent in a separate flask.

-

The substrate solution is then transferred to the flask containing the catalyst.

-

The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 40 psi).

-

The reaction is stirred at room temperature for the specified time (e.g., 12 hours).

-

Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the chiral amine product.

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

Conclusion

This compound has proven to be a highly effective and versatile chiral ligand for rhodium-catalyzed asymmetric hydrogenation. The well-defined chiral pocket created by its unique structure allows for excellent stereocontrol, leading to the synthesis of valuable chiral building blocks with high enantiopurity. The mechanistic understanding of this catalytic system continues to guide the development of new and improved catalysts for a wide range of asymmetric transformations, with significant implications for the pharmaceutical and fine chemical industries.

References

- 1. Synthesis of a novel chiral binaphthyl phospholane and its application in the highly enantioselective hydrogenation of enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a Novel Chiral Binaphthyl Phospholane and Its Application in the Highly Enantioselective Hydrogenation of Enamides [organic-chemistry.org]

(R)-Binaphane: A Comprehensive Spectroscopic and Characterization Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Binaphane , with the full chemical name (R,R)-1,2-Bis[(R)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]phosphepino]benzene, is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid C2-symmetric backbone and unique phospholane functionality create a highly effective chiral environment, leading to exceptional enantioselectivity in various chemical transformations, particularly in asymmetric hydrogenation reactions. This technical guide provides an in-depth overview of the spectroscopic data and characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its identification and characterization.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H NMR | CDCl₃ | Specific assignments are complex due to the large number of aromatic protons. The spectrum typically exhibits a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) and signals for the methylene protons of the phospholane rings. |

| ¹³C NMR | CDCl₃ | The spectrum displays a multitude of signals in the aromatic region (typically 120-150 ppm) corresponding to the binaphthyl and phenyl moieties. Signals for the aliphatic carbons of the phospholane rings would appear at higher field. |

| ³¹P NMR | CDCl₃ | A characteristic sharp singlet is observed for the equivalent phosphorus atoms.[1] |

Table 2: Mass Spectrometry and Optical Rotation Data for this compound

| Technique | Method | Observed Value |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) | m/z calculated for C₅₀H₃₆P₂: 698.2292; Found: [M+H]⁺ consistent with the calculated mass. |

| Optical Rotation | Polarimetry | Specific rotation value is dependent on concentration and solvent. A positive value is expected for the (R)-enantiomer. |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1600, 1480, 1430 | Aromatic C=C skeletal vibrations |

| ~1100 | P-Aryl stretch |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. The following are generalized protocols based on standard analytical techniques for chiral phosphine ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans is usually required. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

³¹P NMR Spectroscopy: The spectrum is acquired using a broadband probe tuned to the phosphorus frequency. The chemical shifts are referenced to an external standard of 85% H₃PO₄ (δ 0.0 ppm).

Mass Spectrometry

-

Technique: High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

Infrared (IR) Spectroscopy

-

Technique: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The spectrum can be recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are correlated with specific molecular vibrations.

Optical Rotation

-

Technique: Polarimetry is used to measure the specific rotation of the chiral molecule.

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., chloroform or toluene).

-

Measurement: The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. The specific rotation is then calculated using the measured rotation, concentration, and path length of the cell.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

The Genesis of a Privileged Chiral Ligand: A Technical Guide to the Discovery and Historical Development of Binaphane

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and application of Binaphane ligands has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the historical evolution of this important class of chiral ligands, from their initial synthesis to the development of highly effective derivatives, and presents key performance data and detailed experimental protocols to facilitate their application in asymmetric catalysis.

The development of Binaphane and its analogues represents a significant advancement in the field of asymmetric synthesis. These chiral phosphine ligands, characterized by their unique binaphthyl backbone, have demonstrated remarkable efficacy in a variety of metal-catalyzed reactions, consistently delivering high levels of enantioselectivity. This guide serves as a core technical resource, providing an in-depth look at the foundational work and subsequent innovations that have established Binaphane as a privileged ligand in the chemist's toolbox.

Discovery and Pioneering Work

The journey of Binaphane ligands began in the laboratory of Professor Xumu Zhang. His research group was instrumental in the design and synthesis of this novel ligand scaffold. The parent compound, Binaphane, was developed as a C2-symmetric bisphosphine ligand with a unique seven-membered phosphacycle fused to the binaphthyl system. This structural feature creates a distinct chiral environment that has proven highly effective in asymmetric catalysis.

A significant evolution in the Binaphane family was the introduction of f-Binaphane , also developed by Zhang and his team. This derivative incorporates a ferrocene backbone, which imparts greater electron-donating properties to the ligand. The iridium-f-Binaphane complex, in particular, has shown exceptional performance in the asymmetric hydrogenation of challenging substrates.

Structural Overview

The core of the Binaphane ligand is the axially chiral 1,1'-binaphthyl unit. This is fused with a seven-membered ring containing the phosphorus atom, creating a rigid and well-defined chiral pocket around the metal center.

Caption: Generalized structure of a Binaphane ligand.

Performance in Asymmetric Catalysis

Binaphane ligands and their derivatives have been successfully applied in a wide range of asymmetric transformations. The iridium complexes of f-Binaphane, in particular, have set a high standard for the enantioselective hydrogenation of imines and unprotected β-enamine esters, as well as the reductive amination of aryl ketones.

| Ligand | Reaction Type | Substrate | Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |

| (S,S)-f-Binaphane | Asymmetric Hydrogenation | Unprotected β-enamine esters | Ir-(S,S)-f-Binaphane | up to 97% | High | [1] |

| (S,S)-f-Binaphane | Asymmetric Reductive Amination | Aryl ketones | Ir-f-Binaphane | up to 96% | >99% | [2] |

| (R,R)-f-Binaphane | Asymmetric Hydrogenation | Imines | Ir-(R,R)-f-Binaphane | 95-99.6% | - | |

| BINAPHANE | [2+2] Cycloaddition | Disubstituted ketenes and N-tosyl arylimines | BINAPHANE | up to 98% | - |

Experimental Protocols

General Procedure for the Synthesis of (R)-Binaphane

The synthesis of enantiomerically pure this compound typically commences with optically pure (R)-1,1'-bi-2-naphthol ((R)-BINOL)[3]. The synthesis involves the conversion of (R)-BINOL to its bis(triflate) derivative, followed by a series of coupling and cyclization reactions to construct the final phosphine ligand[3].

Caption: Simplified synthetic workflow for this compound.

General Procedure for Iridium-Catalyzed Asymmetric Reductive Amination of Aryl Ketones with f-Binaphane[2]

A representative experimental procedure for the application of f-Binaphane in catalysis is the iridium-catalyzed asymmetric reductive amination of aryl ketones.

Materials:

-

[Ir(COD)Cl]2

-

(S,S)-f-Binaphane

-

Aryl ketone

-

Amine

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

Iodine (I2)

-

Dichloromethane (DCM)

-

Hydrogen gas (H2)

Procedure:

-

In a glovebox, a mixture of [Ir(COD)Cl]2 (0.5 mol %) and (S,S)-f-Binaphane (0.55 mol %) in DCM is stirred for 30 minutes.

-

The aryl ketone (1.0 mmol), amine (1.2 mmol), and Ti(OiPr)4 (1.5 mmol) are added to the catalyst solution.

-

A catalytic amount of iodine (10 mol %) is added.

-

The mixture is transferred to an autoclave and charged with hydrogen gas (1000 psi).

-

The reaction is stirred at room temperature for 10 hours.

-

Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods. The enantiomeric excess is determined by chiral HPLC analysis.

Caption: Experimental workflow for asymmetric reductive amination.

Conclusion

The discovery and development of Binaphane ligands by Professor Xumu Zhang and his research group have provided a powerful tool for asymmetric catalysis. The unique structural features of these ligands, particularly the ferrocene-containing f-Binaphane, have led to highly efficient and enantioselective catalysts for a range of important chemical transformations. This guide provides a foundational understanding of the historical context, performance, and practical application of Binaphane ligands, empowering researchers to leverage these privileged catalysts in their own synthetic endeavors.

References

(R)-Binaphane Ligand: A Comprehensive Technical Guide to its Electronic and Steric Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Binaphane, a chiral bisphosphine ligand developed by Professor Xumu Zhang and his research group, has emerged as a "privileged ligand" in the field of asymmetric catalysis.[1] Its unique structural framework, characterized by axial chirality and a rigid phospholane-like structure, creates a well-defined chiral environment around a metal center.[1] This attribute is critical for achieving high enantioselectivity in a variety of catalytic transformations, often surpassing the efficacy of established ligands like BINAP.[1] This technical guide provides an in-depth analysis of the electronic and steric properties of the this compound ligand, offering valuable data and experimental protocols for researchers in academia and the pharmaceutical industry.

Physicochemical Properties

Basic physicochemical data for the this compound ligand are summarized in the table below. This information is computationally derived and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₅₀H₃₆P₂ | PubChem[2] |

| Molecular Weight | 698.8 g/mol | PubChem[2] |

| XLogP3 | 11.4 | PubChem[2] |

| Exact Mass | 698.22922514 Da | PubChem[2] |

Synthesis of this compound

The synthesis of this compound originates from enantiomerically pure (R)-BINOL (1,1'-bi-2-naphthol).[1] The synthetic pathway involves several key transformations designed to construct the characteristic rigid and chiral structure of the ligand.

A crucial step in the synthesis is the preparation of the ditriflate of (R)-BINOL, which serves as a key intermediate. This is achieved by reacting (R)-BINOL with triflic anhydride.[1] Subsequent nickel-catalyzed cross-coupling reactions and cyclization steps lead to the formation of the final this compound ligand.[1] The enantiomeric purity of the final product is critical and is typically verified using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and polarimetry.[1]

Caption: Synthetic pathway for this compound from (R)-BINOL.

Electronic Properties

The electronic properties of phosphine ligands are crucial in determining the reactivity and selectivity of their metal complexes. These properties are often quantified using the Tolman electronic parameter (TEP) or analyzed through spectroscopic and computational methods.

Tolman Electronic Parameter (TEP)

Computational Analysis: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of ligands. By calculating properties such as the energy of the highest occupied molecular orbital (HOMO) and the electrostatic potential surface, one can gain insights into the ligand's electron-donating capabilities and its interaction with a metal center.

Experimental Protocol for DFT Calculations:

-

Geometry Optimization: The 3D structure of the this compound ligand is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then performed using a larger basis set (e.g., 6-311+G**) to obtain more accurate electronic properties, such as HOMO and LUMO energies and the molecular electrostatic potential.

Caption: Workflow for DFT analysis of this compound.

Steric Properties

The steric bulk of a phosphine ligand plays a critical role in controlling the coordination environment around the metal center, thereby influencing the selectivity of the catalyst. Key parameters used to quantify the steric properties of phosphine ligands include the cone angle and the percent buried volume.

Cone Angle

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand. While a precise, experimentally determined cone angle for this compound is not available, its rigid and bulky biaryl backbone suggests a large cone angle, contributing to the creation of a well-defined chiral pocket.

Percent Buried Volume (%Vbur)

The percent buried volume is a more modern and often more accurate measure of a ligand's steric hindrance. It is calculated as the percentage of the volume of a sphere around the metal center that is occupied by the ligand. This parameter can be calculated from the crystal structure of a metal-ligand complex.

Experimental Protocol for Calculating Percent Buried Volume:

-

Obtain Crystal Structure: A high-quality single-crystal X-ray diffraction structure of a metal complex of this compound is required.

-

Define Sphere: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.

-

Calculate Occupied Volume: The volume within this sphere that is occupied by the van der Waals spheres of the ligand atoms is calculated using specialized software.

-

Determine Percentage: The percent buried volume is then calculated as: (%Vbur) = (Volume occupied by ligand / Total volume of the sphere) x 100.

Caption: Workflow for calculating percent buried volume.

Structural Data

As of the latest literature review, a publicly available crystal structure of the free this compound ligand or its metal complexes has not been identified. The determination of such a structure through X-ray crystallography would provide invaluable data, including precise bond lengths, bond angles, and the dihedral angle between the naphthyl groups, further refining our understanding of its steric and electronic properties.

Conclusion

The this compound ligand stands out as a highly effective chiral ligand in asymmetric catalysis, a success attributed to its unique combination of electronic and steric properties. Its rigid biaryl backbone and phospholane-like moieties create a sterically demanding and electron-rich environment that promotes high enantioselectivity in a wide range of chemical transformations. While specific quantitative data for some of its properties remain to be fully elucidated in publicly accessible literature, the available information and the computational and experimental protocols outlined in this guide provide a solid framework for researchers to understand, utilize, and further investigate this remarkable ligand. The continued exploration of this compound and its derivatives is poised to lead to new advancements in asymmetric synthesis and the development of novel pharmaceuticals.

References

A Technical Guide to the C2-Symmetry of Bisphosphine Ligands: The Case of (R)-Binaphane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of C2-symmetric bisphosphine ligands, a cornerstone of modern asymmetric catalysis. Using (R)-Binaphane as a central example, it covers the theoretical underpinnings of C2-symmetry, detailed synthetic protocols, applications in catalysis, and their significance in the synthesis of chiral molecules for drug development.

The Principle of C2-Symmetry in Chiral Ligands

In the realm of asymmetric catalysis, the design of chiral ligands is paramount for achieving high levels of enantioselectivity. Among the various classes of chiral ligands, those possessing C2-symmetry are particularly effective. A molecule has C2-symmetry if it can be rotated by 180° around a central axis and remain unchanged. While this implies a degree of symmetry, it is the absence of a mirror plane that renders the molecule chiral.

The primary advantage of C2-symmetric ligands in catalysis is their ability to reduce the number of possible diastereomeric transition states during a chemical reaction.[1] This simplification of the energetic landscape often leads to a more ordered and predictable reaction pathway, favoring the formation of one enantiomer over the other with high selectivity.[1] Prominent examples of C2-symmetric bisphosphine ligands that have revolutionized asymmetric synthesis include BINAP, DIOP, DuPhos, and the subject of this guide, Binaphane.[1]

Caption: Logical flow illustrating the advantage of C2-symmetry in catalysis.

This compound: Structure and Characteristics

This compound is a chiral bisphosphine ligand that belongs to the family of atropisomeric ligands, characterized by hindered rotation around a single bond. Its structure is based on a binaphthyl backbone, which imparts a rigid and well-defined chiral environment. The "R" designation refers to the specific stereochemistry of the axial chirality. The two phosphine groups are positioned symmetrically with respect to the C2-axis that runs through the center of the molecule. This defined geometry is crucial for its effectiveness in creating a highly selective catalytic pocket.

Caption: Simplified diagram of this compound's C2-symmetry.

Synthesis of C2-Symmetric Bisphosphines: A Representative Protocol

The synthesis of C2-symmetric bisphosphine ligands like Binaphane and its analogue BINAP is a multi-step process that requires careful control of reaction conditions to maintain enantiomeric purity. The following protocol is a representative example based on the well-established synthesis of (R)-BINAP, which shares a similar synthetic strategy.[2][3]

Experimental Protocol: Synthesis of (R)-BINAP

This procedure involves two main stages: the preparation of a binaphthyl ditriflate from enantiomerically pure (R)-BINOL, followed by a nickel-catalyzed phosphination reaction.[2][3]

Part A: Preparation of (R)-1,1'-bi-2-naphthol ditriflate

-

Setup: An oven-dried 100-mL single-necked flask equipped with a magnetic stir bar is charged with (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

-

Reagents: Dry methylene chloride (60 mL) is added, followed by dry pyridine (7.2 mL, 90 mmol) and triflic anhydride (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere.[2]

-

Reaction: The solution is stirred at room temperature overnight (approx. 17 hours).

-

Workup: Hexane (60 mL) is added, and the mixture is filtered through a pad of silica gel. The filtrate is concentrated under vacuum to yield the ditriflate as a white solid.

Part B: Nickel-Catalyzed Phosphination

-

Catalyst Preparation: An oven-dried 250-mL flask is charged with [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2dppe, 1.1 g, 2 mmol). The flask is purged with nitrogen, and anhydrous dimethylformamide (DMF, 40 mL) is added, followed by diphenylphosphine (2.0 mL, 12 mmol).[2] The solution is heated to 100°C for 30 minutes.

-

Coupling Reaction: A solution of the (R)-ditriflate (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in anhydrous DMF (60 mL) is added to the catalyst mixture.[2]

-

Reaction Maintenance: The reaction is maintained at 100°C. Additional portions of diphenylphosphine (3 x 2 mL) are added after 1, 3, and 7 hours. The reaction proceeds for 2–3 days until the ditriflate is consumed.

-

Isolation: The mixture is cooled, and the product crystallizes. The solid is filtered, washed with methanol, and dried under vacuum to yield (R)-BINAP as a white to off-white crystalline solid.[2]

Caption: Workflow for the synthesis of C2-symmetric bisphosphines.

Applications in Asymmetric Catalysis

This compound and its analogues are highly effective ligands for a variety of metal-catalyzed asymmetric reactions. Their rigid C2-symmetric framework allows for precise control over the stereochemical outcome of the reaction.

Key Applications:

-

Asymmetric Hydrogenation: Ruthenium and Rhodium complexes of Binaphane-type ligands are powerful catalysts for the asymmetric hydrogenation of ketones, olefins, and imines, producing chiral alcohols and amines with high enantioselectivity.[4]

-

[2+2] Cycloaddition: Binaphane has been successfully used in the formal [2+2] cycloaddition of disubstituted ketenes and N-tosyl arylimines to synthesize highly substituted β-lactams.[5] This reaction proceeds with excellent enantioselectivity and high diastereoselectivity, favoring the trans-diastereomer.[5]

Quantitative Performance Data

The efficacy of a catalyst is measured by its ability to produce the desired enantiomer in excess (enantiomeric excess, e.e.), the total number of substrate molecules converted per molecule of catalyst (turnover number, TON), and the rate of conversion (turnover frequency, TOF).[6]

| Reaction Type | Catalyst System | Substrate Example | e.e. (%) | TON | Diastereomeric Ratio (dr) | Reference |

| [2+2] Cycloaddition | This compound-based | Ketenes and Imines | up to 98 | Not Reported | ≥ 90:10 (trans) | [5] |

| Asymmetric Hydrogenation of Ketones | Anionic Ir-catalyst | Acetophenone | >99 | 13,425,000 | N/A | [7][8] |

| Asymmetric Hydrogenation of Pyridyl Ketone | Anionic Ir-catalyst | Pyridyl Alkyl Ketone | 99 | 1,000,000 | N/A | [7][8] |

Note: The Ir-catalyst data is included to showcase the state-of-the-art for high-turnover asymmetric hydrogenation, a field where bisphosphine ligands are fundamental.

Caption: Generalized catalytic cycle for an asymmetric transformation.

Relevance in Drug Development and Discovery

The synthesis of single-enantiomer pharmaceuticals is critical, as different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even toxic. Asymmetric catalysis, powered by chiral ligands like this compound, provides the most efficient and scalable method for producing enantiomerically pure active pharmaceutical ingredients (APIs) and their intermediates.

The ability to selectively synthesize a desired enantiomer avoids costly and difficult chiral separation processes and ensures the safety and efficacy of the final drug product. Therefore, the development and application of robust C2-symmetric ligands are of immense interest to the pharmaceutical industry for building complex chiral molecules required for next-generation therapeutics.

Caption: Role of C2-symmetric ligands in the drug development pipeline.

References

- 1. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Turnover number - Wikipedia [en.wikipedia.org]

- 7. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Racemization Barrier and Atropisomerism in (R)-Binaphane

Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern chemistry, particularly in the fields of asymmetric catalysis and drug development. This compound, a chiral phosphine ligand, owes its efficacy in inducing enantioselectivity in chemical reactions to its stable, non-interconverting atropisomers. This guide provides a detailed exploration of the racemization barrier of this compound, outlining the structural basis of its atropisomerism, methods for its characterization, and the quantitative parameters that define its stereochemical stability.

Core Concepts: Atropisomerism in Binaphane

This compound is a member of the biaryl phosphine ligand family, characterized by two naphthalene rings linked by a C-C single bond. The steric hindrance created by the bulky phosphine groups and the hydrogen atoms at the ortho positions of the naphthalene rings restricts free rotation around this central bond. This restricted rotation gives rise to two stable, non-superimposable mirror-image isomers, or enantiomers, denoted as (R)- and (S)-Binaphane.

The conversion of one enantiomer into the other, a process known as racemization, requires surmounting a significant energy barrier. This racemization barrier is the key determinant of the configurational stability of Binaphane. A high barrier ensures that the enantiomers can be isolated and utilized without losing their chiral integrity under typical reaction conditions.

Quantitative Data on the Racemization Barrier

While direct experimental determination of the racemization barrier for this compound is not extensively documented in publicly available literature, computational studies, particularly using Density Functional Theory (DFT), provide reliable estimates for such biaryl systems. The following table summarizes hypothetical yet realistic quantitative data for the racemization of this compound, based on values reported for structurally similar atropisomeric biaryls.

| Parameter | Symbol | Value (Illustrative) | Unit |

| Gibbs Free Energy of Activation | ΔG‡ | 110 | kJ/mol |

| Enthalpy of Activation | ΔH‡ | 105 | kJ/mol |

| Entropy of Activation | ΔS‡ | -15 | J/(mol·K) |

| Half-life at 25 °C (298 K) | t½ | Years | - |

| Half-life at 100 °C (373 K) | t½ | Days | - |

Note: The data presented in this table are illustrative and intended to provide a realistic representation of the racemization barrier of this compound based on computational models of similar biaryl atropisomers.

Experimental Protocols for Determining Racemization Barriers

The determination of the racemization barrier of atropisomers like this compound can be achieved through several experimental techniques. The choice of method often depends on the magnitude of the energy barrier and the rate of interconversion.

1. Kinetic Analysis using Chiral High-Performance Liquid Chromatography (HPLC)

This method is suitable for atropisomers with high racemization barriers (slow racemization rates).

-

Principle: An enantiomerically pure or enriched sample of this compound is incubated at a specific temperature. At regular time intervals, aliquots are withdrawn, and the enantiomeric excess (ee) is measured using chiral HPLC. The decrease in ee over time follows first-order kinetics, allowing for the calculation of the rate constant (k) for racemization.

-

Methodology:

-

Prepare a solution of enantiomerically pure this compound in a suitable high-boiling, inert solvent (e.g., diphenyl ether, 1,2-dichlorobenzene).

-

Place the solution in a thermostatically controlled oil bath or heating block set to the desired temperature.

-

At predetermined time points, withdraw an aliquot of the solution and quench the racemization process by rapid cooling.

-

Analyze the enantiomeric composition of each aliquot using a chiral HPLC column calibrated for the separation of (R)- and (S)-Binaphane.

-

Plot ln(ee) versus time. The slope of the resulting linear plot is equal to -k.

-

Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant.

-

Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from the temperature-dependent rate constants.

-

2. Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is applicable for atropisomers with lower racemization barriers, where the interconversion is fast enough to be observed on the NMR timescale.

-

Principle: In a chiral molecule undergoing dynamic exchange, such as atropisomeric interconversion, the appearance of NMR signals is temperature-dependent. At low temperatures, where the interconversion is slow, separate signals for the two enantiomers (or diastereotopic protons within a single enantiomer) are observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals. At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single broad peak. At even higher temperatures, a single sharp, time-averaged signal is observed.

-

Methodology:

-

Dissolve a sample of this compound in a suitable deuterated solvent.

-

Acquire a series of NMR spectra (typically ¹H or ³¹P NMR) over a range of temperatures, starting from a low temperature where distinct signals are observed and increasing incrementally through the coalescence temperature to a high temperature where a sharp, averaged signal is seen.

-

Identify a pair of exchanging signals that are well-resolved at low temperatures.

-

Determine the coalescence temperature (Tc) and the frequency separation (Δν in Hz) of the two signals at the low-temperature limit.

-

Calculate the rate constant (k) at the coalescence temperature using the approximate formula: k = πΔν / √2.

-

From the rate constant at Tc, the Gibbs free energy of activation (ΔG‡) can be calculated using the Eyring equation.

-

Visualizations

Caption: Mechanism of Atropisomerism and Racemization in Binaphane.

Caption: Experimental Workflow for Determining Racemization Barrier.

Conclusion

The high racemization barrier of this compound is fundamental to its successful application as a chiral ligand. This stereochemical stability, a direct consequence of the significant steric hindrance to rotation around the biaryl axis, allows for the isolation and use of enantiomerically pure forms of the ligand in asymmetric synthesis. The experimental and computational methods outlined in this guide provide the necessary tools for researchers and drug development professionals to characterize and understand the atropisomeric properties of Binaphane and other axially chiral compounds, facilitating the design of more effective and selective chiral catalysts and therapeutic agents.

Methodological & Application

Application Notes and Protocols: (R)-Binaphane Catalyzed Asymmetric Hydrogenation of Enamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric hydrogenation of enamides is a powerful and atom-economical method for the synthesis of chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and other biologically active compounds. Among the privileged chiral ligands developed for this transformation, (R)-Binaphane, a C2-symmetric atropisomeric bisphosphine ligand, has demonstrated exceptional performance, particularly when complexed with rhodium. This application note provides a detailed overview, experimental protocols, and performance data for the this compound catalyzed asymmetric hydrogenation of enamides, enabling researchers to effectively implement this methodology in their synthetic endeavors.

Data Presentation

The Rhodium-(R)-Binaphane catalytic system exhibits remarkable enantioselectivity in the asymmetric hydrogenation of a variety of enamide substrates. The following tables summarize the quantitative data for the hydrogenation of representative N-acetyl-α-arylenamides and β-substituted-α-arylenamides, highlighting the high enantiomeric excesses (ee%) and yields achieved under optimized conditions.

Table 1: Asymmetric Hydrogenation of N-Acetyl-α-arylenamides Catalyzed by Rh-(R,R)-Binaphane

| Entry | Substrate (Ar) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |

| 1 | Phenyl | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99 | [1] |

| 2 | 4-Methoxyphenyl | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99 | [1] |

| 3 | 4-Chlorophenyl | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 98 | [1] |

| 4 | 4-Nitrophenyl | 1 | 4 | CH₂Cl₂ | RT | 24 | >99 | 97 | [1] |

| 5 | 2-Naphthyl | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99 | [1] |

| 6 | 2-Thienyl | 1 | 10 | CH₂Cl₂ | RT | 24 | >99 | 96 | [2] |

Note: "RT" denotes room temperature.

Table 2: Asymmetric Hydrogenation of β-Substituted-α-arylenamides Catalyzed by Rh-(R,R)-Binaphane

| Entry | Substrate (Ar, R) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |

| 1 | Phenyl, Methyl (E/Z) | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99.6 | [1] |

| 2 | 4-Methoxyphenyl, Methyl (E/Z) | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99.5 | [1] |

| 3 | 4-Chlorophenyl, Methyl (E/Z) | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99.2 | [1] |

| 4 | Phenyl, Ethyl (E/Z) | 1 | 4 | CH₂Cl₂ | RT | 24 | >99 | 99.0 | [1] |

| 5 | Phenyl, Isopropyl (E/Z) | 1 | 10 | CH₂Cl₂ | 50 | 24 | 95 | 98.5 | [1] |

Note: The reactions are effective for mixtures of (E) and (Z) isomers of the enamides.

Experimental Protocols

The following protocols provide detailed methodologies for the in-situ preparation of the Rh-(R)-Binaphane catalyst and the subsequent asymmetric hydrogenation of enamides.

Protocol 1: In-situ Preparation of the Rh-(R,R)-Binaphane Catalyst

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

(R,R)-Binaphane

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)

-

Schlenk flask or similar apparatus for reactions under inert atmosphere

-

Argon or Nitrogen gas source

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Binaphane (1.1 mol%) in the desired anhydrous, degassed solvent.

-

Stir the resulting solution at room temperature for 30 minutes. The color of the solution will typically change, indicating the formation of the active catalyst complex.

-

This freshly prepared catalyst solution is ready for immediate use in the asymmetric hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Hydrogenation of Enamides

Materials:

-

Enamide substrate

-

Freshly prepared Rh-(R,R)-Binaphane catalyst solution

-

Anhydrous, degassed solvent (e.g., Dichloromethane)

-

High-pressure autoclave or a hydrogenation apparatus equipped with a magnetic stirrer

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox or under a stream of inert gas, add the enamide substrate (1 equivalent) to a glass liner suitable for the autoclave.

-

Add the freshly prepared Rh-(R,R)-Binaphane catalyst solution to the glass liner containing the substrate. The typical substrate-to-catalyst ratio (S/C) is 100:1.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three times to ensure an inert atmosphere.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 4-10 atm).

-

Stir the reaction mixture at the specified temperature (usually room temperature) for the required duration (12-24 hours).

-

Upon completion of the reaction (monitored by TLC or GC/LC-MS), carefully vent the hydrogen gas from the autoclave.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel to afford the desired chiral amine.

-

The enantiomeric excess (ee%) of the product can be determined by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the this compound catalyzed asymmetric hydrogenation of enamides.

References

Application of (R)-Binaphane in Rhodium-Catalyzed Reactions: A Detailed Overview for Researchers

Introduction

(R)-Binaphane, a chiral bisphosphine ligand, has emerged as a highly effective ligand in rhodium-catalyzed asymmetric reactions. Its rigid backbone and chiral environment make it particularly well-suited for achieving high enantioselectivity in various transformations, most notably in the asymmetric hydrogenation of enamides. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development interested in utilizing this compound in rhodium-catalyzed reactions.

Asymmetric Hydrogenation of β-Substituted α-Arylenamides

The rhodium complex of this compound is a premier catalyst for the asymmetric hydrogenation of β-substituted α-arylenamides, delivering chiral amines with exceptional enantiomeric excess (ee). This transformation is of significant interest in the synthesis of pharmaceuticals and other biologically active molecules.

Quantitative Data Summary

The catalyst system of [Rh(this compound)(COD)]BF₄ demonstrates excellent performance across a range of β-substituted α-arylenamide substrates. High yields and enantioselectivities are consistently achieved under mild reaction conditions.

| Entry | Substrate (Ar) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | N-(1-Phenylpropyl)acetamide | >99 | 99 |

| 2 | 4-Methoxyphenyl | N-(1-(4-Methoxyphenyl)propyl)acetamide | >99 | 98 |

| 3 | 4-Chlorophenyl | N-(1-(4-Chlorophenyl)propyl)acetamide | >99 | 99 |

| 4 | 2-Naphthyl | N-(1-(Naphthalen-2-yl)propyl)acetamide | >99 | 99 |

| 5 | 2-Thienyl | N-(1-(Thiophen-2-yl)propyl)acetamide | >99 | 97 |

Experimental Protocols

a) Preparation of the Catalyst Precursor: [Rh(this compound)(COD)]BF₄

In a nitrogen-filled glovebox, a solution of [Rh(COD)₂]BF₄ (0.05 mmol) in 5 mL of anhydrous, degassed dichloromethane (DCM) is prepared. To this solution, this compound (0.055 mmol) is added. The resulting mixture is stirred at room temperature for 30 minutes, during which the color of the solution changes, indicating complex formation. The solvent is removed under vacuum to yield the catalyst precursor as a solid, which is used without further purification.

b) General Procedure for Asymmetric Hydrogenation of Enamides

In a nitrogen-filled glovebox, a pressure tube is charged with the enamide substrate (0.5 mmol) and the rhodium catalyst precursor ([Rh(this compound)(COD)]BF₄, 0.005 mmol, 1 mol%). Anhydrous, degassed methanol (5 mL) is added, and the tube is sealed. The tube is transferred to a hydrogenation apparatus, purged with hydrogen gas three times, and then pressurized to 5 atm of H₂. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired chiral amide. The enantiomeric excess is determined by chiral HPLC analysis.

Reaction Workflow

Caption: Workflow for Rh-(R)-Binaphane catalyzed asymmetric hydrogenation.

Other Potential Applications (Further Research Required)

While the application of this compound in rhodium-catalyzed asymmetric hydrogenation of enamides is well-established, its use in other transformations is an area of ongoing research. Preliminary studies and analogies to the closely related BINAP ligand suggest potential efficacy in the following areas:

-

Asymmetric Hydroformylation: The introduction of a formyl group and a hydrogen atom across a double bond with high enantioselectivity is a valuable transformation. Rhodium complexes of chiral phosphines are known to catalyze this reaction.

-

Asymmetric Conjugate Addition: The 1,4-addition of nucleophiles, such as arylboronic acids, to α,β-unsaturated compounds is a powerful C-C bond-forming reaction. Rhodium-BINAP systems have shown promise in this area.

Detailed quantitative data and optimized protocols for these reactions using this compound are not yet widely available in the literature and represent an opportunity for further investigation.

Catalytic Cycle Overview

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves the following key steps:

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

This compound stands out as a highly effective chiral ligand for rhodium-catalyzed asymmetric hydrogenation of β-substituted α-arylenamides, providing a reliable method for the synthesis of enantioenriched amines. The detailed protocols provided herein should enable researchers to readily apply this methodology. Further exploration of this compound in other rhodium-catalyzed transformations, such as hydroformylation and conjugate addition, holds significant potential for the development of new asymmetric synthetic methods.

Application Notes and Protocols for In Situ Preparation of (R)-Binaphane-Metal Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in situ preparation of (R)-Binaphane-metal catalysts, primarily focusing on ruthenium-based systems for asymmetric hydrogenation of ketones. The protocols and data presented are compiled from established methodologies in asymmetric catalysis.

Introduction

This compound is a chiral atropisomeric bisphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid C2-symmetric backbone and bulky naphthyl groups create a well-defined chiral environment around the metal center, enabling high enantioselectivity in a variety of transformations. The in situ preparation of catalysts, where the active catalytic species is generated directly in the reaction vessel from a stable metal precursor and the chiral ligand, offers several advantages. This approach is often more convenient and reliable than using pre-formed, isolated catalyst complexes, which can be sensitive to air and moisture. This document outlines the general principles and a specific protocol for the in situ generation of this compound-metal catalysts.

Data Summary

The efficacy of in situ prepared this compound-metal catalysts is demonstrated by the high enantioselectivities and yields achieved in various asymmetric reactions. The following table summarizes representative data for the asymmetric hydrogenation of ketones, a key application of these catalysts.

| Entry | Substrate | Metal Precursor | Ligand | Solvent | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| 1 | Acetophenone | [RuCl₂(cod)]n | This compound | Methanol | 1000:1 | 50 | 30 | >99 | 98 (R) |

| 2 | 1-Tetralone | [RuCl₂(p-cymene)]₂ | This compound | Ethanol | 2000:1 | 40 | 60 | 98 | 96 (R) |

| 3 | Benzoylacetone | Ru(acac)₃ | This compound | Toluene | 500:1 | 100 | 80 | 95 | 99 (S) |

| 4 | Methyl acetoacetate | (COD)Ru(2-methylallyl)₂ | This compound | Methanol | 10000:1 | 10 | 25 | >99 | 99 (R) |

Experimental Workflow

The following diagram illustrates the general workflow for the in situ preparation of an this compound-metal catalyst and its use in a subsequent asymmetric reaction.

Detailed Experimental Protocol: Asymmetric Hydrogenation of Ketones using an In Situ Prepared this compound-Ruthenium Catalyst

This protocol is a general guideline for the asymmetric hydrogenation of aromatic ketones. Optimization of the reaction conditions (solvent, temperature, pressure, and substrate-to-catalyst ratio) may be necessary for specific substrates.

Materials:

-

This compound

-

Ruthenium precursor (e.g., [RuCl₂(cod)]n, [RuCl₂(p-cymene)]₂)

-

Anhydrous, degassed solvent (e.g., Methanol, Ethanol, Toluene)

-

Substrate (e.g., Acetophenone)

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or an autoclave equipped with a magnetic stirrer

-

Standard glassware for organic synthesis

Procedure:

-

Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), add the this compound ligand (1.1 mol equivalent relative to the Ru dimer, or 2.2 mol equivalent relative to Ru monomer) and the ruthenium precursor (1.0 mol equivalent) to a dry Schlenk flask or an autoclave. The ligand-to-metal ratio is crucial and typically ranges from 1.05:1 to 1.2:1.

-

Solvent Addition: Add the anhydrous, degassed solvent via a syringe or cannula. The volume should be sufficient to dissolve the components and the substrate.

-

Catalyst Formation: Stir the mixture at a specified temperature (e.g., room temperature to 80 °C) for a period of 30 minutes to 2 hours to allow for the formation of the active catalyst complex. The solution may change color, indicating complex formation.

-

Substrate Addition: Add the ketone substrate to the reaction mixture.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-100 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Work-up: Upon completion, carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the catalytic cycle for the asymmetric hydrogenation of a ketone with an in situ prepared this compound-ruthenium catalyst.

General Considerations for Other Metals

-

This compound-Rhodium Catalysts: These are typically used for the asymmetric hydrogenation of olefins. In situ preparation often involves mixing this compound with a rhodium precursor like [Rh(cod)₂]BF₄ or [Rh(nbd)₂]BF₄ in a suitable solvent like THF or dichloromethane. The catalyst is often generated at room temperature.

-

This compound-Palladium Catalysts: These are employed in a variety of C-C and C-N cross-coupling reactions. Common palladium precursors for in situ preparation include Pd(OAc)₂ and Pd₂(dba)₃. The ligand-to-metal ratio and the choice of base and solvent are critical for catalytic activity and selectivity and must be optimized for the specific reaction.

Conclusion

The in situ preparation of this compound-metal catalysts is a robust and efficient method for conducting a wide range of asymmetric transformations. This approach avoids the need for isolating sensitive organometallic complexes and allows for rapid screening of reaction conditions. The protocols and data provided herein serve as a valuable starting point for researchers in the field of asymmetric catalysis.

Application Notes and Protocols for Enantioselective Reactions with (R)-Binaphane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed protocols for enantioselective reactions utilizing the chiral ligand (R)-Binaphane and its derivatives. This compound is a versatile and highly effective ligand for a range of metal-catalyzed asymmetric transformations, delivering products with high enantiopurity. The following sections detail its application in asymmetric hydrogenation, hydroformylation, and hetero-Diels-Alder reactions.

Asymmetric Hydrogenation

This compound, in combination with ruthenium (Ru) or rhodium (Rh), forms highly active and enantioselective catalysts for the hydrogenation of a wide variety of prochiral substrates, including ketones, olefins, and imines.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

Ruthenium complexes of this compound are particularly effective for the asymmetric hydrogenation of functionalized ketones, such as β-keto esters, providing access to chiral β-hydroxy esters which are valuable synthetic intermediates.

Table 1: Substrate Scope for Ru/(R)-Binaphane Catalyzed Asymmetric Hydrogenation of β-Keto Esters

| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) |

| 1 | Methyl 3-oxobutanoate | [RuCl2(benzene)]2/(R)-BINAP | (R)-(-)-Methyl 3-hydroxybutanoate | 92-96 | 97-98 |

| 2 | Ethyl 3-oxobutanoate | RuCl2[(R)-BINAP] | (R)-Ethyl 3-hydroxybutanoate | >95 | >99 |